molecular formula C12H12Cl2N2O4 B2569191 methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate CAS No. 318517-58-7

methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate

Cat. No.: B2569191
CAS No.: 318517-58-7
M. Wt: 319.14
InChI Key: UGDJSTFUSFNMPI-GIDUJCDVSA-N
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Description

Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate is a synthetic organic compound characterized by:

  • A 2,4-dichlorophenyl substituent linked via a formamide group.
  • A methoxyimino functional group at the β-position of the propanoate ester.
  • An (E)-configuration at the C3 position, critical for stereochemical activity.

The 2,4-dichlorophenyl group is a common pharmacophore in pesticides due to its lipophilicity and stability, while the methoxyimino moiety enhances resistance to enzymatic degradation .

Properties

IUPAC Name

methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-methoxyiminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O4/c1-19-12(18)10(6-15-20-2)16-11(17)8-4-3-7(13)5-9(8)14/h3-6,10H,1-2H3,(H,16,17)/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJSTFUSFNMPI-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOC)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of a 2,4-dichlorophenyl intermediate through chlorination reactions.

    Formamido Group Introduction: The formamido group is introduced via a formylation reaction, where the dichlorophenyl intermediate reacts with formamide under specific conditions.

    Methoxyimino Group Addition: The final step involves the addition of the methoxyimino group through an oximation reaction, where the intermediate reacts with methoxyamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Key Identifier) Molecular Formula Key Substituents Biological Activity Application Reference
Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate (hypothetical) C₁₂H₁₁Cl₂N₂O₄ 2,4-dichlorophenyl, formamido, methoxyimino, methyl ester Likely pesticidal (inferred) Agrochemical (fungicide/insecticide)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime (CAS 320420-64-2) C₁₆H₁₁Cl₃F₃N₃O 2,4-dichloroanilino, methoxyimino, trifluoromethylpyridinyl Pesticidal (targets insect nervous systems) Insecticide
Diclofop-methyl (CAS 51338-27-3) C₁₆H₁₄Cl₂O₄ 2,4-dichlorophenoxy, methyl ester Inhibition of acetyl-CoA carboxylase Herbicide (graminicide)
Diclocymet (CAS 139175-30-7) C₁₄H₁₆Cl₂N₂O 2,4-dichlorophenyl, cyano, dimethylbutanamide Fungicidal (cell membrane disruption) Rice blast control
(3E)-N-(2,4-Difluorophenyl)-3-(methoxyimino)propanamide (CAS N/A) C₁₀H₉F₂N₂O₂ 2,4-difluorophenyl, methoxyimino, propanamide Antifungal (in vitro assays) Experimental fungicide

Key Structural Differences and Bioactivity

Substituent Effects on Target Specificity: The 2,4-dichlorophenyl group in the target compound and diclocymet enhances binding to fungal cytochrome P450 enzymes, whereas the trifluoromethylpyridinyl group in CAS 320420-64-2 targets insect nicotinic acetylcholine receptors. The methoxyimino group in the target compound and CAS 320420-64-2 improves oxidative stability compared to hydroxylamine analogs in (e.g., methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate), which are prone to hydrolysis .

Ester vs. Amide Functional Groups :

  • The methyl ester in the target compound and diclofop-methyl increases volatility and foliar absorption, ideal for herbicide applications.
  • Amide derivatives like diclocymet exhibit systemic translocation in plants, enhancing fungicidal efficacy.

Stereochemical Influence: The (E)-configuration at C3 in the target compound is critical for binding to fungal sterol biosynthesis enzymes, similar to the (E)-isomers of pyriminobac-methyl () .

Research Findings on Analogous Compounds

  • In Vitro Growth Inhibition : Compounds with dichlorophenyl groups (e.g., ’s dibromo derivatives) show IC₅₀ values of 1–10 μM against cancer cell lines (MCF-7, A549) via apoptosis induction .
  • Field Efficacy : Diclofop-methyl reduces weed biomass by >90% in cereal crops , while diclocymet achieves 80–95% control of Magnaporthe oryzae in rice paddies .

Biological Activity

Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate, with the chemical formula C₁₂H₁₂Cl₂N₂O₄, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.

The compound is characterized by a dichlorophenyl moiety and a methoxyimino functional group, which contribute to its reactivity and biological interactions. The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with methoxyimino propanoic acid under controlled conditions.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1Acylation2,4-Dichlorobenzoyl chlorideAnhydrous solvent
2CouplingMethoxyimino propanoic acidBase catalyst
3PurificationRecrystallizationEthanol/Water mixture

Biological Mechanisms

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in cancer cell proliferation.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with tumor growth.
  • Receptor Binding : It may bind to receptors involved in cellular signaling pathways, altering their activity and leading to downstream effects on cell metabolism.

Case Studies and Research Findings

Recent research has highlighted the compound's promise in cancer therapy. For example:

  • Study on Enzyme Inhibition :
    • A study investigated the inhibitory effects of this compound on malate dehydrogenase (MDH), an enzyme involved in the citric acid cycle.
    • Results indicated that the compound exhibited competitive inhibition, reducing MDH activity significantly in vitro .
  • Antitumor Activity :
    • In vivo studies using xenograft models demonstrated that treatment with this compound resulted in reduced tumor size and proliferation rates compared to control groups. The mechanism was linked to its ability to inhibit metabolic pathways critical for tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure TypeBiological Activity
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoateSimilar amide structureModerate enzyme inhibition
Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanenitrileNitrile derivativeHigh antitumor efficacy

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